molecular formula C21H23N7O3S B13433783 Sulfonmethyloxidoamino Pazopanib

Sulfonmethyloxidoamino Pazopanib

Cat. No.: B13433783
M. Wt: 453.5 g/mol
InChI Key: PTBOPTAVIREPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfonmethyloxidoamino Pazopanib is a derivative of Pazopanib, a potent and selective multi-targeted receptor tyrosine kinase inhibitor. Pazopanib is primarily used in the treatment of renal cell carcinoma and soft tissue sarcoma. This compound retains the core structure of Pazopanib but includes additional functional groups that may enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfonmethyloxidoamino Pazopanib involves multiple steps, starting from the core structure of Pazopanib. The process typically includes:

    Formation of the core structure: This involves the synthesis of the indazolylpyrimidine core, which is a key component of Pazopanib.

    Functional group modifications: Introduction of sulfonmethyloxidoamino groups through specific reactions such as sulfonation and oxidation.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for yield and efficiency, often involving:

    Batch reactors: For controlled synthesis and reaction conditions.

    Continuous flow reactors: For large-scale production with consistent quality.

    Quality control: Rigorous testing to ensure the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Sulfonmethyloxidoamino Pazopanib undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form sulfonmethyloxido groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of functional groups with others to modify its properties.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing agents: Like sodium borohydride for reduction reactions.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with different pharmacological properties.

Scientific Research Applications

Sulfonmethyloxidoamino Pazopanib has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying multi-targeted receptor tyrosine kinase inhibitors.

    Biology: Investigated for its effects on cellular signaling pathways and cancer cell proliferation.

    Medicine: Explored for its potential in treating various cancers, particularly those resistant to other treatments.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Sulfonmethyloxidoamino Pazopanib exerts its effects by inhibiting multiple tyrosine kinases, including:

    Vascular endothelial growth factor receptor (VEGFR): Inhibits angiogenesis, reducing blood supply to tumors.

    Platelet-derived growth factor receptor (PDGFR): Prevents tumor growth and metastasis.

    c-KIT and FGFR: Inhibits other pathways involved in tumor progression.

Comparison with Similar Compounds

Similar Compounds

    Sunitinib: Another multi-targeted receptor tyrosine kinase inhibitor used in cancer treatment.

    Sorafenib: Inhibits similar pathways but has different pharmacokinetic properties.

    Axitinib: More selective for VEGFR but less effective against other targets.

Uniqueness

Sulfonmethyloxidoamino Pazopanib is unique due to its additional functional groups, which may enhance its efficacy and reduce side effects compared to other similar compounds.

Properties

Molecular Formula

C21H23N7O3S

Molecular Weight

453.5 g/mol

IUPAC Name

5-[[4-[(2,3-dimethyl-2-oxidoindazol-2-ium-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide

InChI

InChI=1S/C21H23N7O3S/c1-13-5-6-15(11-19(13)32(22,30)31)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4,29)26-18(17)12-16/h5-12H,1-4H3,(H2,22,30,31)(H,23,24,25)

InChI Key

PTBOPTAVIREPMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=N[N+](C(=C4C=C3)C)(C)[O-])S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.